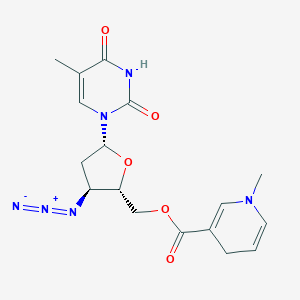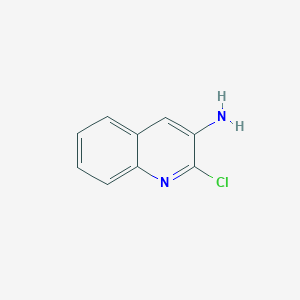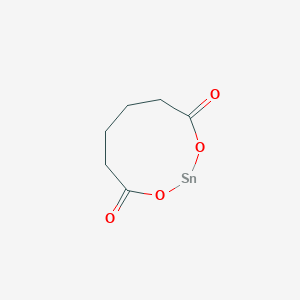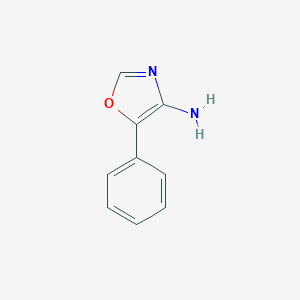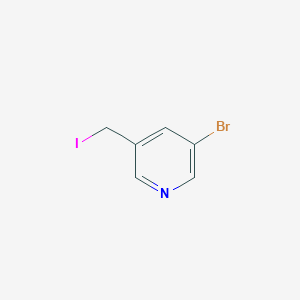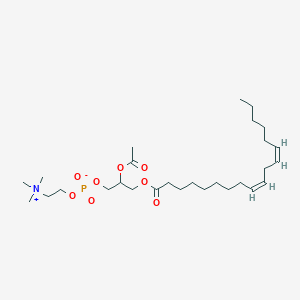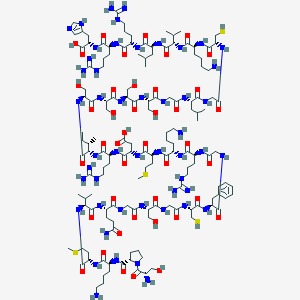
Brain natriuretic peptide, porcine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brain natriuretic peptide, porcine (BNP) is a hormone that is primarily secreted by the heart ventricles in response to increased ventricular volume and pressure. BNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
科学研究应用
Brain natriuretic peptide, porcine has numerous scientific research applications. It is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine levels are elevated in patients with heart failure, and monitoring Brain natriuretic peptide, porcine levels can help clinicians assess the severity of the disease and guide treatment decisions. Brain natriuretic peptide, porcine is also being investigated as a potential therapeutic agent for heart failure and other cardiovascular diseases.
作用机制
Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, a transmembrane receptor that is primarily expressed in the cardiovascular system. Binding of Brain natriuretic peptide, porcine to NPR-A activates a signaling cascade that leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine also inhibits the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure and fluid balance.
生化和生理效应
The biochemical and physiological effects of Brain natriuretic peptide, porcine are diverse. Brain natriuretic peptide, porcine promotes vasodilation by activating guanylyl cyclase, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to relaxation of smooth muscle cells and a decrease in blood pressure. Brain natriuretic peptide, porcine also promotes natriuresis and diuresis by increasing the excretion of sodium and water in the urine. In addition, Brain natriuretic peptide, porcine inhibits the release of aldosterone, which promotes sodium and water retention.
实验室实验的优点和局限性
Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments. One advantage is that Brain natriuretic peptide, porcine is a well-characterized peptide that is easy to synthesize and purify. Brain natriuretic peptide, porcine is also stable in vitro and in vivo, which makes it suitable for use in a variety of experimental settings. However, Brain natriuretic peptide, porcine has a short half-life in the circulation, which can make it difficult to measure accurately. In addition, Brain natriuretic peptide, porcine levels can be affected by a variety of factors, including age, sex, and renal function.
未来方向
There are several future directions for research on Brain natriuretic peptide, porcine. One direction is to investigate the potential therapeutic applications of Brain natriuretic peptide, porcine for heart failure and other cardiovascular diseases. Another direction is to explore the role of Brain natriuretic peptide, porcine in other physiological processes, such as fluid balance and electrolyte homeostasis. Finally, there is a need for more research on the regulation of Brain natriuretic peptide, porcine synthesis and secretion, as well as the factors that influence Brain natriuretic peptide, porcine levels in the circulation.
Conclusion:
In conclusion, Brain natriuretic peptide, porcine is a hormone that plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Brain natriuretic peptide, porcine is synthesized in the ventricles of the heart and is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, which leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments, and there are numerous future directions for research on Brain natriuretic peptide, porcine.
合成方法
Brain natriuretic peptide, porcine is a 32-amino acid peptide that is synthesized as a pre-prohormone in the ventricles of the heart. The pre-prohormone is cleaved to form proBrain natriuretic peptide, porcine, which is further processed to form the biologically active Brain natriuretic peptide, porcine. Brain natriuretic peptide, porcine is then secreted into the bloodstream, where it binds to its receptor, natriuretic peptide receptor-A (NPR-A).
属性
CAS 编号 |
117217-27-3 |
|---|---|
产品名称 |
Brain natriuretic peptide, porcine |
分子式 |
C143H246N50O42S4 |
分子量 |
3466.1 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChI 键 |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
其他 CAS 编号 |
117217-27-3 |
序列 |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
同义词 |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



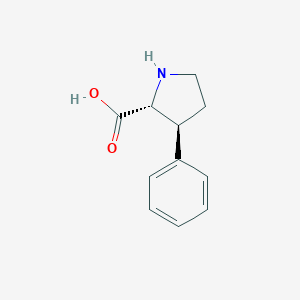

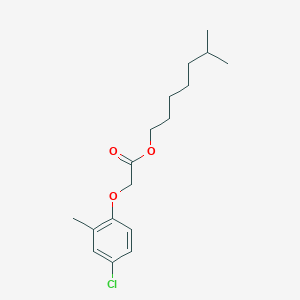
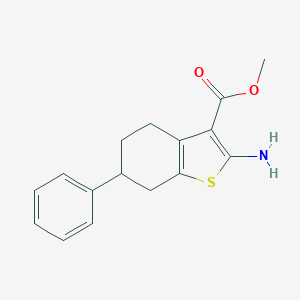
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
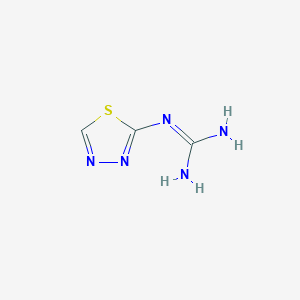
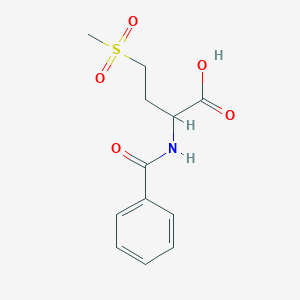
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
